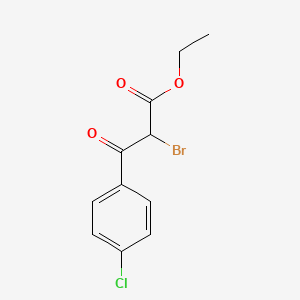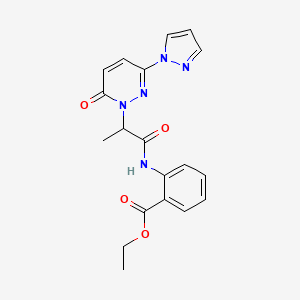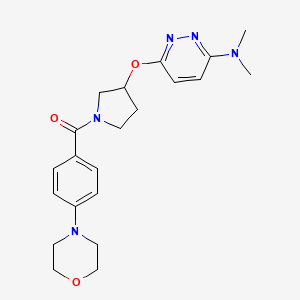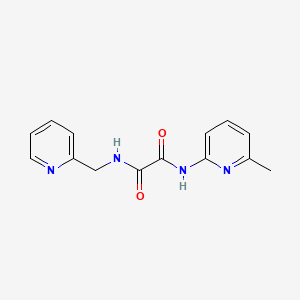![molecular formula C12H27N3O2 B2997873 tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate CAS No. 1044679-59-5](/img/structure/B2997873.png)
tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It is also known by other names such as “tert-Butyl N-(2-aminoethyl)carbamate” and "N-tert-Butoxycarbonyl-1,2-diaminoethane" .
Synthesis Analysis
The synthesis of this compound involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a 2-aminoethyl group . The average mass of the molecule is 188.267 Da and the monoisotopic mass is 188.152481 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically catalyzed by ionic liquids . The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 160.21 . It has a refractive index of n20/D 1.458 and a density of 1.012 g/mL at 20 °C .
科学的研究の応用
Tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate has potential applications in various scientific research fields, including drug discovery, neuroscience, and cancer research. It has been studied for its ability to modulate specific molecular targets, including ion channels and receptors, and its potential as a therapeutic agent for various diseases. In neuroscience, this compound has been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders. In cancer research, this compound has been studied for its ability to induce apoptosis in cancer cells and its potential as a chemotherapeutic agent.
作用機序
Tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate acts as a modulator of specific molecular targets, including ion channels and receptors. It has been shown to bind to specific sites on these targets and modulate their activity. This modulation can lead to various physiological effects, including changes in cellular signaling pathways, ion fluxes, and neurotransmitter release. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including changes in cellular signaling pathways, ion fluxes, and neurotransmitter release. It has been studied for its effects on specific molecular targets, including voltage-gated ion channels, ligand-gated ion channels, and G protein-coupled receptors. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Its effects on the central nervous system have been studied extensively, and it has been shown to have potential as a treatment for neurological disorders.
実験室実験の利点と制限
Tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate has several advantages for lab experiments, including its high yield and purity, reproducibility of synthesis, and potential as a therapeutic agent for various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate, including further investigation of its mechanism of action, potential side effects, and therapeutic applications. Studies are needed to determine the optimal dosage and administration of this compound for various diseases, and its potential as a treatment for neurological disorders and cancer needs to be further explored. Additionally, studies are needed to determine the safety and efficacy of this compound in human trials, and its potential as a drug candidate needs to be further evaluated.
合成法
Tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate is synthesized through a specific method that involves the reaction of tert-butyl carbamate with 3-(dimethylamino)propylamine in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is obtained in high yield and purity. The synthesis of this compound has been optimized through various studies, and the method has been standardized for its reproducibility.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)14-9-8-13-7-6-10-15(4)5/h13H,6-10H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYABVOAKGPVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044679-59-5 |
Source


|
| Record name | tert-butyl N-(2-{[3-(dimethylamino)propyl]amino}ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)


![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)
![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)


![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)

